CPI-1205 is a synthetic, small molecule inhibitor of the histone methyltransferase enzyme EZH2. [] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3). [] This modification is associated with gene silencing and plays a role in various cellular processes, including development, differentiation, and cancer. CPI-1205 has been investigated for its potential as an anti-cancer therapeutic.
CPI-1205 functions as a potent and selective inhibitor of EZH2. [] It binds to the active site of the enzyme, preventing the methylation of H3K27. [] This inhibition leads to the reactivation of genes that were silenced by PRC2, potentially disrupting the aberrant gene expression patterns associated with certain cancers.
The primary application of CPI-1205 is its investigation as a potential anti-cancer agent. [] It has demonstrated robust antitumor effects in preclinical studies using a Karpas-422 xenograft model, a model of B-cell lymphoma. [] CPI-1205 is currently in Phase I clinical trials for B-cell lymphoma, evaluating its safety and efficacy in human patients. []
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7